
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-
概要
説明
The compound "2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-" is a derivative of benzoxaborole, which is a class of heterocyclic compounds containing a boron atom. These compounds have gained attention due to their wide range of applications, including their use as fluorescent probes, antifungal agents, and in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of benzoxaborole derivatives can involve various chemical reactions. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole compound with a morpholinyl group . Another example is the synthesis of isotopically labelled 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, which was necessary for preclinical development as an antifungal agent . These syntheses often require specific conditions, such as the presence of a palladium catalyst or the use of certain solvents and temperatures .
Molecular Structure Analysis
The molecular structure of benzoxaborole derivatives is characterized by the presence of a boron atom within a heterocyclic framework. This unique feature often results in the formation of stable hydrogen-bonded dimers in the solid state, as observed in the case of the morpholinyl-substituted benzoxaborole . The planarity of the benzoxaborole fragment is a common structural motif that can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzoxaborole derivatives can participate in various chemical reactions due to their reactive sites. For example, the fluorophenol moiety in some benzoxaborole compounds is highly acidic, which allows these molecules to act as fluorescent probes that are sensitive to pH changes and can selectively sense metal cations . The reactivity of these compounds can be further explored through computational studies, such as density functional theory (DFT) calculations, to predict their behavior in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxaborole derivatives are influenced by their molecular structure. The presence of substituents, such as fluorine atoms or morpholinyl groups, can affect the compound's acidity, fluorescence, and sensitivity to external stimuli like pH and metal cations . These properties are crucial for the practical applications of benzoxaboroles, whether in medicinal chemistry as antifungal agents or in materials science as components of fluorescent probes.
科学的研究の応用
Synthesis and Labeling
- Isotopic Labeling for Antifungal Research : Isotopically labeled derivatives of 2,1-Benzoxaborole, specifically [3-14C]- and [3,3-2H2]-5-fluoro variants, were synthesized for in vitro studies related to antifungal treatment, particularly onychomycosis (Baker et al., 2007).
Crystal Structure Analysis
- Benzoxaborole Crystal Structures : Extensive characterization of benzoxaborole molecules in the solid state has been performed, focusing on their structure and spectroscopic signatures. This study provides crucial insights into the crystalline structure and intermolecular interactions of benzoxaboroles (Sene et al., 2014).
Therapeutic Applications
- Antifungal Agent for Onychomycosis : The compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) was discovered as a boron-containing small molecule with potential for topical treatment of onychomycosis (Baker et al., 2006).
- Anti-Inflammatory Agent for Dermatological Conditions : A benzoxaborole derivative, AN2728, showed potent inhibitory activity against PDE4 and cytokine release, leading to its clinical development for treating psoriasis and atopic dermatitis (Akama et al., 2009).
Spectroscopy and Computational Studies
- Physicochemical Properties Investigation : The properties of certain benzoxaborole derivatives were examined through spectroscopic and computational approaches, aiding in the understanding of their physicochemical characteristics and receptor activity (Jezierska et al., 2010).
Antimalarial Research
- Antimalarial Agent Development : Isotopically labeled benzoxaborole compounds were designed to support preclinical development studies of new antimalarial agents (Zhang et al., 2012).
Metallurgy and Complex Formation
- Group 13 Metal Complexes : Benzoxaborolates were used in synthesizing group 13 metal complexes, contributing to the field of organometallic chemistry and the understanding of metal-benzoxaborole interactions (Jaśkowska et al., 2013).
Novel Scaffold Development
- Pyrrolo-Benzoxaborole Scaffold Synthesis : A novel pyrrolo-benzoxaborole was synthesized and derivatized, demonstrating the compound's versatility and potential for further chemical modifications (Wu et al., 2011).
作用機序
Safety and Hazards
将来の方向性
The future directions for the research and development of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” and its derivatives are likely to focus on further exploring their therapeutic potential, optimizing their synthesis, and investigating their mechanism of action . The emergence of resistance to current antimalarial drugs has brought renewed urgency to discovering new medications that counter resistance and that are safe and easy for use in the most vulnerable populations .
特性
IUPAC Name |
1-hydroxy-5-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXHKISEXZJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl- | |
CAS RN |
905710-76-1 | |
| Record name | 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

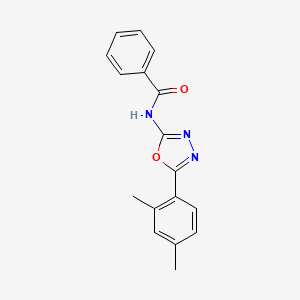
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
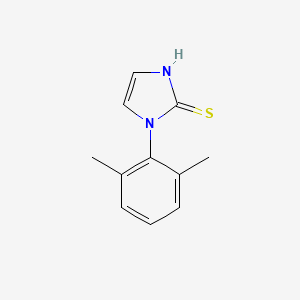
![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

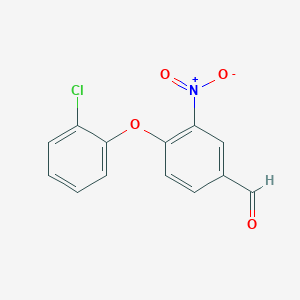
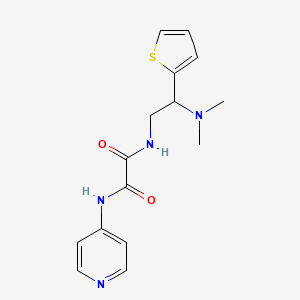

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)
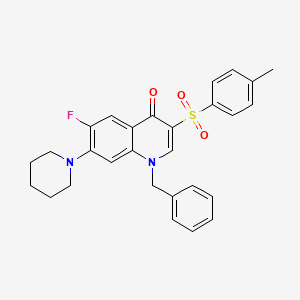
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)